

Technical Guide: 2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine

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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine

CAS No.: 87789-51-3

Cat. No.: B2978062

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Identity & Chemical Significance[1][2][3]

2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine acts as a critical electrophilic scaffold in the synthesis of polysubstituted pyrimidines, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.[1] Its value lies in the orthogonal reactivity of its three substituents:

- C-2 Chlorine: A moderate leaving group susceptible to nucleophilic aromatic substitution (), typically after C-4 manipulation.[1]
- C-4 Methylsulfanyl (Thiomethyl): A "masked" leaving group.[1] It is stable to many conditions but can be activated via oxidation to a sulfoxide () or sulfone (), enabling a second, highly regioselective reaction.
- C-5 Fluorine: An electron-withdrawing group (EWG) that activates the ring towards nucleophilic attack and provides metabolic stability in final drug candidates.[1]

Chemical Data Table

Property	Specification
CAS Number	87789-51-3
IUPAC Name	2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine
Synonyms	2-Chloro-5-fluoro-4-methylthiopyrimidine; 4-Methylthio-2-chloro-5-fluoropyrimidine
Molecular Formula	
Molecular Weight	178.62 g/mol
Appearance	White to off-white solid
Melting Point	48–52 °C (Typical)
Solubility	Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Isomer Note	Distinct from 4-Chloro-5-fluoro-2-(methylthio)pyrimidine (CAS 6096-45-3)

Synthesis & Regioselectivity[2][3][4]

The synthesis of CAS 87789-51-3 relies on the controlled desymmetrization of 2,4-dichloro-5-fluoropyrimidine.[1]

Mechanism of Regioselectivity

In 2,4-dichloropyrimidines possessing an electron-withdrawing group (EWG) at C-5 (such as Fluorine), the C-4 position is significantly more electrophilic than the C-2 position.[1] The C-5 fluorine atom inductively withdraws electron density, destabilizing the transition state at C-4 less than at C-2 during nucleophilic attack.[1] Consequently, treating 2,4-dichloro-5-fluoropyrimidine with one equivalent of sodium thiomethoxide (NaSMe) yields the C-4 substituted product with high regioselectivity.[1]

Experimental Protocol: Synthesis from 2,4-Dichloro-5-fluoropyrimidine

Reagents:

- 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)
- Sodium thiomethoxide (NaSMe) (1.05 eq)
- Tetrahydrofuran (THF) (Anhydrous)

Procedure:

- Preparation: Dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous THF under an inert atmosphere (or Ar). Cool the solution to -10 °C.
- Addition: Add NaSMe (solid or solution in MeOH) portion-wise over 30 minutes, maintaining the internal temperature below 0 °C. Note: Rapid addition or higher temperatures may lead to bis-substitution (2,4-bis(methylthio)).^[1]
- Reaction: Stir at 0 °C for 2 hours. Monitor by TLC or LC-MS for the consumption of starting material.^[1]
- Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate.^[1]
- Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes) to isolate **2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine**.

Applications in Medicinal Chemistry

This scaffold is ubiquitous in the "hit-to-lead" optimization phase.^[1] The primary workflow involves sequentially substituting the C-4 and C-2 positions to build libraries of heteroaryl compounds.^[1]

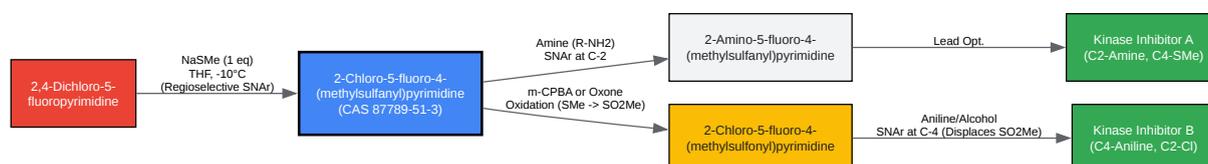
The "Oxidation-Activation" Strategy

While the C-2 chlorine is reactive, the C-4 methylthio group is often the primary target for modification after the scaffold is incorporated.[1]

- Step 1: The scaffold is reacted at C-2 (displacing Cl) or kept as is.
- Step 2: The C-4 SMe group is oxidized to a sulfone () using m-CPBA or Oxone.[1]
- Step 3: The sulfone is a "super-leaving group," allowing displacement by weak nucleophiles (anilines, alcohols) to form the final bioactive core.[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways enabled by this intermediate.



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Caption: Divergent synthetic utility of CAS 87789-51-3. Path B highlights the activation of the methylthio group via oxidation.

Handling & Safety Profile

As a halogenated pyrimidine, this compound should be treated as a potential sensitizer and irritant.[1]

Hazard Class	H-Code	Statement
Acute Toxicity	H302	Harmful if swallowed.[1]
Skin Irritation	H315	Causes skin irritation.[1]
Eye Irritation	H319	Causes serious eye irritation. [1]
STOT-SE	H335	May cause respiratory irritation.[1]

Storage: Store under inert gas (

) at 2–8 °C. The methylthio group is susceptible to slow oxidation by atmospheric oxygen over prolonged periods; ensure containers are tightly sealed.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 583466, 2-Chloro-5-fluoropyrimidine (Precursor Analysis). Retrieved from [[Link](#)]
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